![molecular formula C19H23FN4O2 B5669193 1-(4-fluorobenzyl)-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-2-piperazinone](/img/structure/B5669193.png)
1-(4-fluorobenzyl)-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-2-piperazinone
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Overview
Description
The compound is a synthetic molecule that has been explored for its potential interactions with biological receptors, particularly those in the dopamine system. Its structure is indicative of its potential for specific receptor binding, making it a candidate for further pharmacological study. However, it's important to note that our discussion will focus exclusively on its chemical synthesis, structure, and properties, excluding any applications, drug usage, dosages, or side effects.
Synthesis Analysis
The synthesis of related fluorobenzyl piperazinyl derivatives involves multiple steps, including reductive amination, amide hydrolysis, and N-alkylation. These methods are employed to introduce the fluorobenzyl and pyrazole components to the piperazine backbone, creating a molecule with specific binding affinities (Yang Fang-wei, 2013).
Molecular Structure Analysis
The molecular structure of similar compounds reveals that slight modifications in the halogenated benzoyl groups can significantly impact the molecule's intermolecular interactions and overall conformation. For instance, variations in halogenation patterns on the benzoyl moiety affect the hydrogen bonding and molecular packing in the crystal lattice, indicating the subtle balance between molecular structure and intermolecular forces (Ninganayaka Mahesha et al., 2019).
properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-4-(5-methyl-1-propylpyrazole-4-carbonyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O2/c1-3-8-24-14(2)17(11-21-24)19(26)23-10-9-22(18(25)13-23)12-15-4-6-16(20)7-5-15/h4-7,11H,3,8-10,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMBTNLOSRDTNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)C(=O)N2CCN(C(=O)C2)CC3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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